molecular formula C28H25N3O3S2 B14797349 N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide

N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide

Cat. No.: B14797349
M. Wt: 515.6 g/mol
InChI Key: BHXPNZJNBWHTPM-UHFFFAOYSA-N
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Description

N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-biphenylcarboxamide is a complex organic compound with a molecular formula of C28H25N3O3S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-biphenylcarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to form the sulfonamide derivative. The final step involves the reaction of this intermediate with ethyl phenylcarbamate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-biphenylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-biphenylcarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-biphenylcarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-{[methyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-biphenylcarboxamide
  • N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-phenylbenzamide
  • N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-biphenylcarboxamide

Uniqueness

N-{[(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-biphenylcarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C28H25N3O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C28H25N3O3S2/c1-2-31(25-11-7-4-8-12-25)36(33,34)26-19-17-24(18-20-26)29-28(35)30-27(32)23-15-13-22(14-16-23)21-9-5-3-6-10-21/h3-20H,2H2,1H3,(H2,29,30,32,35)

InChI Key

BHXPNZJNBWHTPM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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